molecular formula C22H22ClN3O5 B14078352 3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

Cat. No.: B14078352
M. Wt: 443.9 g/mol
InChI Key: XYJYNKAXPJDLSJ-UHFFFAOYSA-N
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Description

3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrolo[3,4-c]pyrazole structure, followed by the introduction of various substituents through electrophilic aromatic substitution, nucleophilic substitution, and other organic transformations. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and hydroxylating agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The specific details of industrial production methods would depend on the desired scale and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove chlorine or methoxy groups.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while nucleophilic substitution of the chlorine atom could introduce new functional groups such as amines or ethers.

Scientific Research Applications

Chemistry

In chemistry, 3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one is studied for its unique structural properties and reactivity. Researchers explore its potential as a building block for more complex molecules and its behavior under various reaction conditions.

Biology

In biology, this compound may be investigated for its potential biological activity. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic effects are of interest. Researchers may study its ability to modulate biological pathways, its pharmacokinetics, and its potential as a treatment for various diseases.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies, including binding assays and pathway analysis.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one include other pyrrolo[3,4-c]pyrazole derivatives with different substituents. These compounds may share similar structural features but differ in their chemical reactivity and biological activity.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C22H22ClN3O5

Molecular Weight

443.9 g/mol

IUPAC Name

3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(4-hydroxy-3-methoxyphenyl)-5-(2-methoxyethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C22H22ClN3O5/c1-11-8-16(28)13(10-14(11)23)19-18-20(25-24-19)22(29)26(6-7-30-2)21(18)12-4-5-15(27)17(9-12)31-3/h4-5,8-10,21,27-28H,6-7H2,1-3H3,(H,24,25)

InChI Key

XYJYNKAXPJDLSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)C2=NNC3=C2C(N(C3=O)CCOC)C4=CC(=C(C=C4)O)OC)O

Origin of Product

United States

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